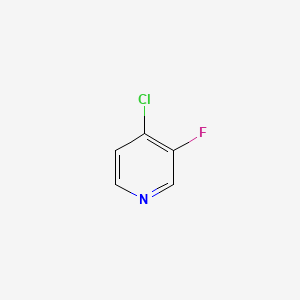

4-Chloro-3-fluoropyridine

Description

Propriétés

IUPAC Name |

4-chloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUUSCRAKEKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397332 | |

| Record name | 4-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2546-56-7 | |

| Record name | 4-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

One-Step Diazotization-Fluorination Method (Patent CN106397310A)

- Process: 3-aminopyridine is diazotized with fluoboric acid and sodium nitrite under nitrogen atmosphere at low temperature (-10 °C), with water-absorbing agent N,N'-dicyclohexylcarbodiimide (DCC) and catalyst benzyltriethylammonium chloride (TEBA).

- Advantages:

- High yield (~80-82%)

- High purity (>99%)

- Reduced reaction temperature (35-40 °C) lowers corrosivity and safety hazards.

- Industrially scalable with improved safety compared to traditional diazotization.

- Reaction Steps:

| Step | Operation | Conditions |

|---|---|---|

| 1 | Stir 3-aminopyridine with 50% fluoboric acid | Room temperature, N2 purge |

| 2 | Add sodium nitrite under stirring | -10 °C, nitrogen atmosphere |

| 3 | React for 5-8 hours with DCC and TEBA | 35-40 °C incubation |

| 4 | Adjust pH to 8-9, steam distillation | <120 °C |

| 5 | Cool distillate to -4 to -8 °C, hold 24 h | Cooling |

| 6 | Final distillation to obtain 3-fluoropyridine | <120 °C |

- Notes: Use of DCC as water absorbent prevents secondary pollution and improves yield threefold over conventional methods.

Photoredox-Mediated Coupling Approach (Research Article, J. Org. Chem. 2017)

- Method: Synthesis of 3-fluoropyridines via photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by condensation with ammonium acetate.

- Relevance: Although this method focuses on 3-fluoropyridines, it provides a novel route that could be adapted for chlorinated derivatives.

- Reaction Conditions:

| Entry | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3 | AcONH4 (6 equiv) | DMF | 120 | 3 | 90 (isolated) |

Comparative Data Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|---|

| Diazotization with DCC & TEBA | 3-aminopyridine, fluoboric acid, sodium nitrite, DCC, TEBA | -10 to 40 °C, N2 atmosphere | 80-82 | >99 | High yield, safety, low corrosivity | Yes |

| Improved Blaz-Schiemann | Aminopyridine/nitropyridine, bromination agents, fluorination | Room temperature, optimized solvents | High | High | Mild conditions, fewer side reactions | Yes |

| Photoredox Coupling | α,α-difluoro-β-iodoketones, silyl enol ethers, fac-Ir(ppy)3 | Blue LED, DMF, 120 °C | ~90 | Not specified | Mild, one-pot, versatile | Potentially |

Research Findings and Notes

- The use of water-absorbing agents like DCC in diazotization-fluorination significantly improves yield and safety by controlling moisture and heat release.

- Catalysts such as benzyltriethylammonium chloride (TEBA) and crown ethers enhance reaction efficiency and selectivity.

- Photoredox catalysis represents a cutting-edge approach offering mild reaction conditions and potential for diverse substitution patterns, though industrial scale-up requires further development.

- Improved Blaz-Schiemann methods reduce harsh conditions and energy consumption, making them attractive for large-scale production of fluoropyridines including this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-3-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using boron reagents and palladium catalysts.

Addition-Elimination Reactions: These reactions involve the addition of a nucleophile followed by the elimination of a leaving group.

Common Reagents and Conditions:

Potassium Fluoride (KF): Used in nucleophilic substitution reactions.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Sodium Hydroxide (NaOH): Utilized in deamination reactions.

Major Products:

3,4-Difluoropyridine: Formed by nucleophilic substitution of chlorine with fluorine.

Various Amidomethylated Derivatives: Produced through regioselective amidomethylation.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Chloro-3-fluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to act as a building block for novel drugs and therapeutic agents.

Case Study: Synthesis of Fluorinated Compounds

Recent studies have demonstrated the utility of this compound in synthesizing fluorinated derivatives. For instance, it has been utilized in the synthesis of 2-amidomethylated pyridines through kinetic deprotonation and subsequent reactions with DMF (dimethylformamide), yielding compounds with high regioselectivity . This method showcases its importance in developing new pharmaceuticals with enhanced biological activity.

Agrochemical Applications

In the agrochemical sector, this compound is instrumental in producing herbicides, fungicides, and insecticides. Its efficacy in crop protection is attributed to its ability to interfere with biological processes in pests and weeds.

Example: Herbicide Development

The compound has been employed as a key ingredient in the synthesis of various agrochemicals aimed at improving agricultural productivity. Its role as an active ingredient ensures effective pest control while minimizing environmental impact .

Chemical Research Applications

Researchers leverage this compound for its versatility in laboratory settings. It facilitates the development of new chemical compounds and methodologies.

Experimental Insights

The compound has been used extensively in nucleophilic aromatic substitution reactions, which are critical for synthesizing diverse organic molecules. For example, studies have explored its reactivity with various electrophiles under controlled conditions, yielding valuable insights into reaction mechanisms and kinetics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Yield/Outcome |

|---|---|---|

| Pharmaceuticals | Synthesis of fluorinated drugs | High regioselectivity |

| Agrochemicals | Production of herbicides and insecticides | Effective pest control |

| Chemical Research | Nucleophilic aromatic substitution | Insight into reaction mechanisms |

Market Outlook

The demand for this compound is anticipated to grow significantly due to its broad applications across industries. As pharmaceutical and agrochemical sectors continue to innovate, the need for this compound is expected to rise, driving market expansion .

Mécanisme D'action

The mechanism of action of 4-chloro-3-fluoropyridine involves its interaction with various molecular targets and pathways. The presence of fluorine and chlorine atoms in the pyridine ring significantly influences its reactivity and binding affinity. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Positioning: The positions of Cl and F significantly influence reactivity. For example, this compound’s fluorine at C3 enhances electrophilic substitution at C2, whereas 2-Chloro-5-fluoro-3,4-pyridinediamine’s amino groups enable nucleophilic reactivity .

- Physical State : The hydrochloride form of this compound is a stable solid, contrasting with the liquid parent compound .

Activité Biologique

4-Chloro-3-fluoropyridine (C5H3ClFN) is a halogenated pyridine derivative that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and relevant case studies, highlighting its significance in pharmaceutical development.

Chemical Structure and Properties

This compound consists of a pyridine ring with chlorine at the 4-position and fluorine at the 3-position. This unique arrangement contributes to its distinct electronic properties, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H3ClFN |

| Molecular Weight | 135.54 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to light yellow liquid |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. For example, the substitution of chlorine with potassium fluoride (KF) can yield derivatives such as 3,4-difluoropyridine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been synthesized and tested for their efficacy against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell death.

Antiviral and Anticancer Potential

The compound has also shown promise in antiviral and anticancer applications. Studies have indicated that certain derivatives can inhibit viral replication and exhibit cytotoxic effects on cancer cell lines. These biological activities are attributed to the electronic nature of the halogens in the compound, which enhances its reactivity with biological targets .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of several this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated varying degrees of inhibition, with some derivatives achieving an IC50 value lower than 10 μM, indicating strong antimicrobial potential.

- Antiviral Activity Assessment : In vitro tests were conducted to assess the antiviral activity of selected derivatives against influenza virus strains. The compounds exhibited significant inhibition of viral replication, suggesting their potential as antiviral agents in drug development .

The biological activity of this compound is primarily mediated through its interaction with cellular proteins and enzymes. The halogen atoms influence the electronic distribution within the molecule, enhancing its ability to bind to active sites on target proteins. This binding can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-3-fluoropyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation or nucleophilic substitution on pyridine derivatives. For example, fluorination of 4-chloropyridine using fluorinating agents like KF in the presence of a catalyst (e.g., CuI) under controlled temperatures (100–150°C) can yield the target compound. Optimization includes monitoring reaction time, solvent polarity (e.g., DMF or DMSO), and stoichiometry of reagents to minimize by-products like dihalogenated species . Purity can be enhanced via column chromatography or recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorine substitution (δ ≈ -120 to -140 ppm for aromatic F), while NMR identifies coupling patterns between H-2 and H-5 protons (J ≈ 2–4 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 131.53 (CHClFN).

- Contradictions : Discrepancies in NMR shifts due to solvent effects or impurities can be resolved by repeating measurements in deuterated DMSO or CDCl and comparing with computational predictions (DFT) .

Q. What are the key reactivity patterns of this compound in substitution and coupling reactions?

- Methodological Answer : The chlorine atom at position 4 is more reactive toward nucleophilic substitution (e.g., with amines or thiols) due to the electron-withdrawing effect of the adjacent fluorine. Palladium-catalyzed coupling reactions (Suzuki, Stille) require careful selection of ligands (e.g., XPhos) to avoid dehalogenation. Fluorine’s ortho-directing effect influences regioselectivity in further functionalization .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved using metalation or Minisci-type reactions?

- Methodological Answer :

- Metalation : Deprotonation at position 2 using LDA or LTMP at -78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., aldehydes) to yield 2-substituted derivatives.

- Minisci Reactions : Radical alkylation under acidic conditions (HSO, AgNO) selectively functionalizes the electron-deficient position 5. For example, amidomethyl groups can be introduced using CHCN and persulfate initiators .

Q. What computational approaches are recommended for predicting vibrational frequencies and electronic properties of halogenated pyridines like this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reliably predicts vibrational modes (e.g., C-F stretch at ~1250 cm) and frontier molecular orbitals (HOMO-LUMO gaps ≈ 5–6 eV). Scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental IR/Raman data . Solvent effects are modeled using the PCM framework.

Q. How can researchers reconcile contradictory data on the antimicrobial activity of this compound derivatives?

- Methodological Answer : Discrepancies in MIC values (e.g., 64 µg/mL against Pseudomonas aeruginosa vs. lower activity in other studies) may arise from differences in bacterial strain resistance, solvent carriers (DMSO vs. saline), or assay protocols (broth microdilution vs. disk diffusion). Standardizing test conditions and including positive controls (e.g., ciprofloxacin) ensures comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.